1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is a compound with the molecular formula and a molecular weight of 207.66 g/mol. This compound is characterized by a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group at the 3-position. It is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and agricultural chemistry due to its potential applications in developing pharmaceuticals and agrochemicals.
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antifungal properties. This compound is classified under organic compounds containing nitrogen heterocycles, specifically pyrazoles .
The synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine typically involves several methods, including:
The molecular structure of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine features a five-membered pyrazole ring with substituents at specific positions:
The structural representation can be illustrated using SMILES notation: CC1=CN(N=C1N)C2=CC=CC=C2Cl
.
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine can participate in various chemical reactions:
The mechanism of action for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is primarily linked to its biochemical interactions:
While specific physical properties such as density and boiling point are not readily available, it is generally handled as a solid compound.
Key chemical properties include:
Relevant data from studies indicate that various derivatives exhibit differing levels of biological activity based on their structural modifications .
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine has several scientific uses:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1